molecular formula C10H8FN3 B2566973 5-[Cyano(ethyl)amino]-2-fluorobenzonitrile CAS No. 2093910-91-7

5-[Cyano(ethyl)amino]-2-fluorobenzonitrile

Cat. No.: B2566973
CAS No.: 2093910-91-7
M. Wt: 189.193
InChI Key: RRQLIBJLXPFNAA-UHFFFAOYSA-N
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Description

5-[Cyano(ethyl)amino]-2-fluorobenzonitrile is an organic compound that features a cyano group, an ethylamino group, and a fluorine atom attached to a benzonitrile core

Properties

IUPAC Name

(3-cyano-4-fluorophenyl)-ethylcyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3/c1-2-14(7-13)9-3-4-10(11)8(5-9)6-12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQLIBJLXPFNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C#N)C1=CC(=C(C=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Cyano(ethyl)amino]-2-fluorobenzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Fluorination: Introduction of the fluorine atom.

    Cyanoethylation: Addition of the cyanoethyl group to the amino group.

Each step requires specific reagents and conditions. For example, nitration might use nitric acid and sulfuric acid, while reduction could involve hydrogen gas and a palladium catalyst. Fluorination might be achieved using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI), and cyanoethylation could involve acrylonitrile under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and the use of more efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

5-[Cyano(ethyl)amino]-2-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions might use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

5-[Cyano(ethyl)amino]-2-fluorobenzonitrile has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound might be explored for its potential biological activity, including as a precursor for pharmaceuticals.

    Medicine: Research could investigate its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the production of advanced materials, such as polymers or specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[Cyano(ethyl)amino]-2-fluorobenzonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The cyano and fluorine groups could play a role in binding affinity and specificity, while the ethylamino group might affect the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-fluorobenzonitrile: Lacks the cyanoethyl group, which might affect its reactivity and applications.

    5-[Cyano(ethyl)amino]-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine, potentially altering its chemical properties and biological activity.

    5-[Cyano(ethyl)amino]-2-bromobenzonitrile: Bromine substitution might lead to different reactivity and applications compared to the fluorine analog.

Uniqueness

5-[Cyano(ethyl)amino]-2-fluorobenzonitrile is unique due to the presence of both a cyanoethyl group and a fluorine atom on the benzonitrile core. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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